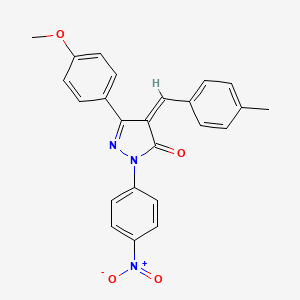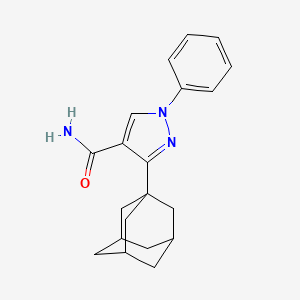![molecular formula C15H16N2O3S2 B5377394 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as ATS, is a chemical compound that has been studied for its potential applications in scientific research. ATS belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been studied for its potential to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
作用機序
The mechanism of action of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CAIX by N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain. N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in lab experiments is its low toxicity. It has been found to be relatively non-toxic to normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide. One direction is to further investigate its mechanism of action and its potential to inhibit cancer stem cells. Another direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation-related disorders. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could increase its potential for use in vivo.
合成法
The synthesis of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves the reaction between 4-aminobenzenesulfonyl chloride and 2-thiopheneacetyl chloride in the presence of allylamine. The reaction is carried out in dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide obtained by this method is around 60%.
特性
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-2-9-16-22(19,20)14-7-5-12(6-8-14)17-15(18)11-13-4-3-10-21-13/h2-8,10,16H,1,9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUGHUHYGYVKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5377323.png)
![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)
![2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)

![2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)
![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)
![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)
![N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)